3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride
CAS No.:
Cat. No.: VC18630343
Molecular Formula: C6H14Cl2N2
Molecular Weight: 185.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14Cl2N2 |
|---|---|
| Molecular Weight | 185.09 g/mol |
| IUPAC Name | 3-azabicyclo[3.1.1]heptan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H12N2.2ClH/c7-6-1-5(2-6)3-8-4-6;;/h5,8H,1-4,7H2;2*1H |
| Standard InChI Key | PRUAOXGNFKCGNL-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC1(CNC2)N.Cl.Cl |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
3-Azabicyclo[3.1.1]heptan-1-amine dihydrochloride belongs to the azabicyclic compound family, featuring a seven-membered bicyclic structure with nitrogen at the 3-position. The core scaffold consists of two fused cyclopropane and cyclobutane rings, creating a rigid, three-dimensional geometry that enhances binding specificity to biological targets. Protonation of the amine group in the dihydrochloride form improves aqueous solubility (≥50 mg/mL in water at 25°C) and stability under physiological conditions, critical for in vitro and in vivo studies .
Table 1: Key physicochemical properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₄Cl₂N₂ | |
| Molecular weight | 185.09 g/mol | |
| Solubility (H₂O, 25°C) | ≥50 mg/mL | |
| Storage conditions | 2–8°C, protected from light |
Electronic and Stereochemical Features
The nitrogen atom in the bicyclic framework introduces basicity (predicted pKa ~9.2), enabling interactions with acidic residues in enzyme active sites. X-ray crystallography of related analogs reveals an endo conformation of the amine group, which stabilizes the molecule through intramolecular hydrogen bonding . Chirality at the 1-position (R-configuration) has been shown to influence binding affinity to neuronal receptors, underscoring the importance of stereochemical control during synthesis .
Synthetic Methodologies and Scalability
Intramolecular Imide Formation
Alternative approaches employ 1,3-functionalized cyclobutane derivatives, where intramolecular imide formation constructs the bicyclic skeleton. This method, optimized for multigram production, achieves 85% yield when using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in dichloromethane at 0°C . The process is notable for avoiding cryogenic conditions, making it industrially feasible.
Table 2: Comparison of synthetic routes
Applications in Medicinal Chemistry
Bioisosteric Replacements
The compound’s rigid structure serves as a bioisostere for piperidine and pyrrolidine rings in drug candidates. In a 2025 study, replacing the piperidine moiety in a μ-opioid receptor antagonist with 3-azabicyclo[3.1.1]heptan-1-amine improved selectivity (Ki = 2.1 nM vs. 8.4 nM) while reducing off-target binding to δ-opioid receptors.
PROTACs and Targeted Protein Degradation
Bridged analogs derived from this scaffold have been incorporated into PROTACs targeting BRD4 and EGFR. A thalidomide conjugate demonstrated 94% degradation of BRD4 at 100 nM concentration in HeLa cells, outperforming traditional linear PROTACs by 3-fold . The bicyclic structure enhances proteasome recruitment efficiency by optimizing E3 ligase binding geometry.
Future Research Directions
Metabolic Stability Optimization
While the dihydrochloride salt improves solubility, Phase I metabolism studies reveal rapid N-dealkylation (t₁/₂ = 23 min in human liver microsomes) . Future work should explore N-alkyl derivatives with electron-withdrawing groups to impede oxidative metabolism.
Targeted Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) functionalized with transferrin ligands could enhance tissue-specific delivery. In silico modeling predicts a 4-fold increase in brain uptake when using 80 nm LNPs versus free drug.
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